molecular formula C16H17NOS B5295859 2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide

Cat. No.: B5295859
M. Wt: 271.4 g/mol
InChI Key: PVMMVJSOUHDUFL-UHFFFAOYSA-N
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Description

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide is an organic compound with the molecular formula C₁₆H₁₇NOS. It is characterized by the presence of a sulfanyl group attached to a benzyl ring, which is further connected to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate. This intermediate is then reacted with N-phenylacetamide under basic conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methylbenzyl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and an acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13-7-9-14(10-8-13)11-19-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMMVJSOUHDUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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